molecular formula C9H13NO2 B14748316 Tert-butyl 2-cyanobut-2-enoate CAS No. 1114-83-6

Tert-butyl 2-cyanobut-2-enoate

Cat. No.: B14748316
CAS No.: 1114-83-6
M. Wt: 167.20 g/mol
InChI Key: MLCNCLMRXNWYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyanobut-2-enoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a tert-butyl ester group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia (NH3) or primary amines (RNH2) in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cyanoacetate: Similar in structure but with a different reactivity profile.

    Tert-butyl acrylate: Lacks the cyano group, leading to different chemical behavior.

    Tert-butyl 2-cyano-2-methylhydrazinecarboxylate: Features a hydrazine group, offering unique reactivity.

Uniqueness

Tert-butyl 2-cyanobut-2-enoate is unique due to the presence of both the tert-butyl ester and cyano groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both academic and industrial research .

Properties

CAS No.

1114-83-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

tert-butyl 2-cyanobut-2-enoate

InChI

InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3

InChI Key

MLCNCLMRXNWYSD-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.